Glycine-2-13C

Vue d'ensemble

Description

Glycine-13C is intended for use as an internal standard for the quantification of glycine by GC- or LC-MS. Glycine is a conditionally essential amino acid and the major inhibitory neurotransmitter in the spinal cord and brainstem. It is synthesized from threonine, choline, hydroxyproline, and serine via interorgan metabolism between the liver and kidneys. It can also be derived from dietary sources. Glycine is essential to protein synthesis and the conjugation of bile acids and is a precursor in glutathione, purine, heme, and serine synthesis.

Labelled analogue of Glycine, a non-essential amino acid for human development. Glycine is an inhibitory neurotransmitter in spinal cord, allosteric regulator of NMDA receptors.

Mécanisme D'action

Target of Action

Glycine-2-13C, a 13C-labeled form of glycine, primarily targets the N-methyl-D-aspartic acid (NMDA) receptors in the central nervous system . These receptors play a crucial role in neuronal signaling, particularly in synaptic plasticity and memory function.

Mode of Action

This compound acts as an inhibitory neurotransmitter in the central nervous system . It also functions as a co-agonist along with glutamate, facilitating an excitatory potential at the glutaminergic NMDA receptors . This dual role allows this compound to modulate neuronal activity, maintaining a balance between excitation and inhibition.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic pathway . By acting as a co-agonist at NMDA receptors, this compound influences the function of these receptors, which are a type of ionotropic glutamate receptor. The activation of NMDA receptors allows for the influx of calcium ions, leading to various downstream effects such as the activation of signal transduction pathways and gene expression.

Pharmacokinetics

It’s known that stable isotopes of elements like carbon have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration, a similar process, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The action of this compound at the NMDA receptors leads to an excitatory potential . This can result in various molecular and cellular effects, including the activation of intracellular signaling pathways and changes in gene expression. These effects contribute to the role of NMDA receptors in processes such as synaptic plasticity and memory function.

Analyse Biochimique

Biochemical Properties

Glycine-2-13C participates in various biochemical reactions, similar to its unlabeled counterpart, glycine. It interacts with enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitory neurotransmitter in the central nervous system and also serves as a co-agonist with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors .

Cellular Effects

This compound influences various types of cells and cellular processes. It plays a crucial role in cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in the nervous system, this compound can modulate neuronal activity by acting as an inhibitory neurotransmitter .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors, such as NMDA receptors, influencing their activity . Additionally, it may participate in enzyme activation or inhibition, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, it has been reported to extend the lifespan of certain organisms at specific dosages

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For example, it participates in the glycine, serine, and threonine metabolism pathway .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are also areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . More detailed studies are needed to fully understand these aspects.

Activité Biologique

Glycine-2-13C, a stable isotope-labeled form of glycine, has garnered significant interest in biological research due to its role in metabolic pathways, particularly in one-carbon metabolism. This article reviews the biological activity of this compound, focusing on its metabolic fates, applications in research, and implications for health.

Overview of Glycine and Its Metabolism

Glycine is the simplest amino acid and plays a crucial role in various metabolic processes. It is involved in the synthesis of proteins, nucleic acids, and other biomolecules. Glycine metabolism primarily occurs through the glycine cleavage system (GCS) , which decarboxylates glycine to produce carbon dioxide (CO2), ammonia (NH3), and one-carbon units that are vital for numerous biosynthetic pathways.

Glycine Cleavage System (GCS)

The GCS is a critical pathway for glycine metabolism. This compound is utilized to trace the metabolic fate of its carbon atoms. The decarboxylation process transfers the 2-carbon from glycine to tetrahydrofolate (THF), resulting in the formation of methylene-THF, which can subsequently participate in the synthesis of nucleotides and amino acids like serine and methionine .

Key Findings:

- Carbon Flux : Studies indicate that GCS accounts for approximately 35% of whole-body glycine flux when using labeled glycine .

- One-Carbon Units : The 2-carbon unit from glycine contributes significantly to one-carbon metabolism, which is essential for methylation reactions involved in DNA synthesis and repair .

Research Applications

This compound has been employed in various experimental setups to elucidate metabolic processes:

- Tracer Studies : In vivo studies using [U-13C]glycine have demonstrated its utility in quantifying tissue protein and RNA synthesis. Mice fed with diets supplemented with glycine showed significant incorporation of 13C into hepatic and intestinal mucosal tissues .

- NMR Spectroscopy : Solid-state NMR studies have been conducted to investigate the dynamic properties of glycine polymorphs. The isotropic chemical shifts observed provide insights into the structural characteristics of glycine under different conditions .

- Nutritional Interventions : Research has shown that dietary factors influence the utilization of glycine-derived one-carbon units. For instance, supplementation with non-essential amino acids reduced GCS activity, highlighting the interplay between nutrition and glycine metabolism .

Case Studies

Several studies illustrate the biological activity and implications of this compound:

Applications De Recherche Scientifique

Chemical Properties and Structure

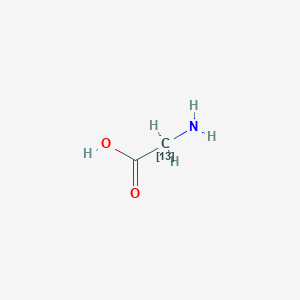

Glycine-2-13C is a derivative of glycine where the carbon atom at the second position is labeled with the stable isotope carbon-13. Its molecular formula is with a molecular weight of approximately 76.06 g/mol. This specific labeling allows researchers to track metabolic pathways and study enzyme mechanisms with high precision.

Chemistry

- Peptide Synthesis : this compound serves as a crucial building block in the synthesis of peptides. Its isotopic labeling enables researchers to monitor the incorporation of glycine into peptide chains and understand reaction mechanisms during synthesis.

- Tracer Studies : As a tracer, it is used in metabolic studies to investigate biochemical pathways and interactions within living organisms.

Biology

- Metabolic Pathway Studies : Researchers utilize this compound to trace metabolic pathways in various organisms. It helps elucidate how glycine is metabolized and its role in biosynthetic processes .

- Enzyme Mechanism Investigation : The compound is employed to study enzyme kinetics and mechanisms, providing insights into how enzymes interact with substrates.

Medicine

- Pharmacokinetics : In drug development, this compound is used to study the pharmacokinetics of new drugs. It aids in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body .

- Clinical Metabolomics : The compound plays a role in clinical metabolomics, where it helps identify biomarkers for diseases by tracking changes in metabolic profiles .

Industry

- Synthetic Chemistry : this compound is used in the synthesis of complex organic molecules, contributing to advancements in chemical manufacturing processes.

- Analytical Chemistry : It serves as a standard reference material for various analytical techniques, including NMR spectroscopy, enhancing the accuracy of measurements .

Case Study 1: Metabolic Tracing

A study utilized this compound to trace metabolic pathways in cultured cells. By monitoring the incorporation of the labeled glycine into proteins and other metabolites, researchers were able to map out key metabolic routes involved in cellular respiration.

Case Study 2: Drug Development

In pharmacokinetic studies, this compound was administered to subjects receiving a new medication. The isotopic labeling allowed scientists to track how the drug was metabolized over time, providing essential data for dosage recommendations and efficacy assessments.

Analyse Des Réactions Chimiques

Decarboxylation via Glycine Cleavage System (GCS)

Glycine-2-¹³C undergoes mitochondrial decarboxylation catalyzed by the glycine cleavage system (GCS), producing ¹³CO₂ and one-carbon units for folate metabolism .

Key findings:

- Reaction rate : GCS accounts for 35% of whole-body glycine flux (190 ± 41 µmol/(kg·h)) in humans .

- Isotope fractionation : CO₂ from Glycine-2-¹³C shows 8% enrichment in ¹²C in Pisum mitochondria, varying with pH and cofactors .

| Study Model | CO₂ Enrichment | Isotope Effect | Reference |

|---|---|---|---|

| Human mitochondria | 22–35% of flux | ¹³C/¹²C ratio | |

| Plant mitochondria | 5–16% ¹³C | pH-dependent |

Substitution in Alkylpyrazine Formation

In Maillard reactions, Glycine-2-¹³C contributes methyl groups to alkylpyrazines via Strecker degradation. Labeling studies demonstrate:

- Mechanism : Glycine reacts with α-dicarbonyls (e.g., 2,3-butanedione) to form Schiff bases, which cyclize into pyrazines .

- Outcome : Pyrazines with ¹³C-labeled methyl groups (e.g., 2-methylpyrazine) show 0.39 ± 0.17% ¹³C enrichment .

Reagents :

Oxidation to Glyoxylate

Glycine-2-¹³C is oxidized to glyoxylate-¹³C in hepatic and renal tissues, mediated by peroxisomal D-amino acid oxidase .

Pathway :Implications :

- Glyoxylate enters the glyoxylate cycle or forms oxalate .

- No significant urinary oxalate detected at low glycine doses (<41.7 µmol/kg).

Reduction to Serine

Glycine-2-¹³C is reversibly converted to L-serine via serine hydroxymethyltransferase (SHMT), contributing to one-carbon metabolism .

Kinetic data :

- Conversion rate : 193 ± 28 µmol/(kg·h) in humans (~41% of glycine flux) .

- Isotope tracing : ¹³C-labeled serine is detected in hepatic and intestinal tissues .

Incorporation into Purines

The 2-carbon of Glycine-2-¹³C enriches the C8 position of purines via folate-mediated one-carbon transfer .

Experimental results :

| Tracer | Purine Position | ¹³C Enrichment | Reference |

|---|---|---|---|

| [2-¹³C]glycine | C8 | 0.19–0.39% | |

| [2-¹³C]glycine | C2 (via formate) | 0.03–0.84% |

Cyclization to Imidazoles/Oxazoles

In thermal reactions with α-dicarbonyls, Glycine-2-¹³C forms heterocyclic compounds:

- Mechanism : Schiff base intermediates cyclize to yield imidazoles (e.g., 4-methylimidazole) or oxazoles .

- Outcome : ¹³C labels localize in methyl or carbonyl groups of products .

Reaction conditions :

- Temperature : 100–150°C

- Catalyst : None required

Role in Melanoidin Formation

Glycine-2-¹³C integrates into melanoidins during food heating, forming conjugated enamine linkages .

Structural insights :

Propriétés

IUPAC Name |

2-aminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455265 | |

| Record name | Glycine-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.059 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20220-62-6 | |

| Record name | Glycine-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Glycine-2-¹³C a valuable tool in studying plant metabolism?

A1: Glycine-2-¹³C serves as a traceable isotopic label, allowing researchers to track the fate of glycine within a plant's metabolic processes. For instance, studies have demonstrated its incorporation into serine, glucose, and sucrose in sunflower leaves, highlighting the activity of the glycolate pathway [].

Q2: How does Glycine-2-¹³C contribute to understanding the structure of melanoidins?

A2: Melanoidins, complex brown pigments formed during food heating, have intricate structures that are challenging to analyze. Research utilizing Glycine-2-¹³C, alongside other techniques like ¹³C and ¹⁵N CP-MAS NMR spectrometry, has provided crucial insights. Studies reveal that glycine is incorporated into melanoidins, primarily forming saturated and aliphatic carbon structures [, ]. Further analysis indicates a significant portion of the incorporated glycine forms a conjugated enamine linkage, contributing to the overall melanoidin structure [].

Q3: Can you elaborate on the specific insights gained from using Glycine-2-¹³C in conjunction with ¹³C NMR in melanoidin research?

A3: When Glucose (1-¹³C) and Glycine-2-¹³C were used to form melanoidins, ¹³C NMR analysis revealed the diverse environments of incorporated carbon atoms. The C1 carbon from glucose was found in aliphatic alkyl methyl groups, saturated, unsaturated, aromatic, and carbonyl groups [, ]. This demonstrates the complex rearrangements and reactions occurring during melanoidin formation.

Q4: Beyond plants, has Glycine-2-¹³C been utilized in understanding metabolic pathways in other organisms?

A4: Yes, research has employed Glycine-2-¹³C to investigate the biosynthesis of vitamin B12 in the anaerobic bacterium Eubacterium limosum []. This study revealed the specific incorporation of Glycine-2-¹³C into the 5,6-dimethylbenzimidazole moiety of vitamin B12, elucidating the biosynthetic origin of this essential vitamin.

Q5: Are there any studies exploring the competition between plants and soil microbes for Glycine-2-¹³C?

A5: Research has investigated the partitioning of Glycine-2-¹³C-¹⁵N between plants and soil microbes. Findings suggest that while soil fauna can influence microbial abundance, they have minimal impact on the uptake of nitrogen derived from Glycine-2-¹³C-¹⁵N by either plants or microbes []. This suggests that microbial mineralization is a key pathway for plant acquisition of nitrogen from this source.

Q6: Do the studies suggest any potential limitations of using Glycine-2-¹³C in metabolic research?

A6: One study observed that while Glycine-2-¹³C-¹⁵N was readily taken up by soil microbes, plants primarily accessed the nitrogen after its mineralization []. This highlights the importance of considering the role of microbial activity when interpreting data from Glycine-2-¹³C labeling experiments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.